Cyanic acid, 4-(1-methyl-1-phenylethyl)phenyl ester
Description
Chemical Identity and Nomenclature
This compound exhibits a complex nomenclature system that reflects its sophisticated molecular architecture. The International Union of Pure and Applied Chemistry systematic name for this compound is [4-(2-phenylpropan-2-yl)phenyl] cyanate, which precisely describes the connectivity of its functional groups. The compound is alternatively known as 4-cumylphenol cyanate ester, referencing the cumyl substituent that forms a key structural component. The Chemical Abstracts Service has assigned this compound the unique identifier 110215-65-1, establishing its definitive chemical identity within the global chemical database system.
The molecular structure can be represented by the simplified molecular-input line-entry system notation CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC#N, which encodes the complete connectivity pattern. The International Chemical Identifier provides additional structural specificity through the notation InChI=1S/C16H15NO/c1-16(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)18-12-17/h3-11H,1-2H3, ensuring unambiguous identification across different chemical databases and software systems. The corresponding International Chemical Identifier Key SUXGZGQKIFLKOR-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full International Chemical Identifier.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 110215-65-1 |
| Molecular Formula | C16H15NO |
| Molecular Weight | 237.30 g/mol |
| International Union of Pure and Applied Chemistry Name | [4-(2-phenylpropan-2-yl)phenyl] cyanate |
| Common Name | 4-Cumylphenol cyanate ester |
| PubChem Compound Identifier | 371796 |
The compound's molecular architecture features a phenolic core substituted with a cumyl group at the para position, with the hydroxyl group replaced by a cyanate functional group. This structural arrangement places the reactive cyanate group (-OCN) in a position where it can participate in polymerization reactions while maintaining the steric and electronic influences of the bulky cumyl substituent. The cumyl group itself consists of a phenyl ring attached to a tertiary carbon bearing two methyl groups, creating significant steric hindrance that influences both the compound's physical properties and its reactivity patterns.
Historical Development and Discovery
The development of this compound emerged from the broader historical evolution of cyanate ester chemistry, which began with fundamental research in the 1950s and gained momentum through the subsequent decades. The first synthesis of cyanate esters from mono- and polyphenols was described by Grigat and Putter in 1963, establishing the foundational synthetic methodology that would later be applied to more complex structures. This pioneering work demonstrated that phenolic compounds could be converted to their corresponding cyanate esters through reaction with cyanogen halides in the presence of suitable bases.
The specific compound under examination was first documented in chemical databases with a creation date of March 26, 2005, indicating its formal recognition and characterization occurred during the early 21st century. However, the underlying chemistry and synthetic approaches likely developed earlier as part of the broader research into high-performance cyanate ester monomers. The compound's identification reflects the systematic exploration of cumyl-substituted phenolic derivatives as potential precursors for advanced thermoset materials.
Industrial development of cyanate ester resins accelerated significantly during the 1970s, with bisphenol A dicyanate ester (marketed as Triazine A) being developed specifically for printed circuit board applications in 1976. This commercial milestone demonstrated the practical value of cyanate ester chemistry and stimulated further research into related compounds with improved properties. The development trajectory showed particular emphasis on achieving high purity levels, as early formulations suffered from moisture resistance problems attributed to impurities in the cyanate ester products.
The synthesis methodology for cyanate esters evolved substantially during the 1980s and 1990s, with various phenol-based high-purity cyanate ester resins being produced to address the limitations of earlier materials. Continuous reactor processes utilizing plug-flow reactor designs were developed to overcome the inherent problems associated with semi-batch synthesis methods. These technological advances enabled the production of cyanate ester compounds with characteristic properties different from those produced by conventional batch processes.
Role in Cyanate Ester Chemistry
This compound occupies a distinctive position within cyanate ester chemistry due to its unique combination of structural features and reactive characteristics. The compound belongs to the broader class of aryl cyanate esters, which are characterized by the cyanate functional group (-O-C≡N) attached to aromatic ring systems. These compounds represent essential building blocks for high-performance thermoset materials that cure through cyclotrimerization reactions to form triazine ring structures.
The fundamental chemistry of cyanate esters involves the thermal polymerization of the cyanate functional groups through a cyclotrimerization mechanism that links three cyanate groups to form six-membered triazine rings. This process can be represented by the reaction of three -OCN groups combining to form a triazine structure with the elimination of no byproducts, resulting in a clean polymerization process. The cyclotrimerization reaction typically occurs between 100 and 200 degrees Celsius, depending on the heating program and the presence of catalysts.
The curing mechanism of cyanate esters can be monitored through infrared spectroscopy by observing the disappearance of the characteristic cyanate ester absorption bands between 2200 and 2300 wavenumbers and the corresponding appearance of triazine ring absorption bands near 1360 and 1570 wavenumbers. The polymerization proceeds through a complex mechanism that can achieve complete conversion of cyanate ester groups only at temperatures above the glass transition temperature of the resulting polycyanurate network.
| Cyanate Ester Property | Typical Range | This Compound |
|---|---|---|
| Curing Temperature | 100-200°C | Temperature dependent on catalyst |
| Glass Transition Temperature | 192-350°C | Estimated high due to cumyl substitution |
| Infrared Absorption (Cyanate) | 2200-2300 cm⁻¹ | Expected at ~2280 cm⁻¹ |
| Infrared Absorption (Triazine) | 1360, 1570 cm⁻¹ | Formation upon curing |
The thermal decomposition behavior of cyanate ester networks follows a characteristic three-step process that begins with random scission and cross-linking of the hydrocarbon backbone between 400 and 450 degrees Celsius without significant mass loss. This is followed by breakdown of the triazine ring between 450 and 500 degrees Celsius with liberation of low molecular weight volatile compounds, and finally decomposition of the primary residue between 500 and 750 degrees Celsius. The amount of char formation correlates with the glass transition temperature and carbon bond unsaturation of the monomer, suggesting that cumyl-substituted cyanate esters like this compound would exhibit enhanced thermal stability.
The compound's role in advanced cyanate ester formulations extends beyond simple thermal curing, as research has demonstrated that cyanate esters can participate in complex reaction networks with other reactive species. Studies have shown that aryl cyanurates can undergo partial isomerization during reactions with epoxy compounds, forming hybrid ring structures of cyanurate and isocyanurate that provide unique material properties. The existence of these hybrid structures has been supported by computational studies showing lower Gibbs free energies compared to pure cyanurate ring structures.
Contemporary applications of cyanate ester chemistry emphasize the development of rapid curing systems that combine the high-performance characteristics of cyanate esters with improved processability. These systems often incorporate latent curing agents that control the highly reactive nature of cyanate esters with amine compounds, enabling one-component formulations with controlled curing temperatures. The molecular design of compounds like this compound contributes to these advanced formulation strategies by providing specific steric and electronic characteristics that influence curing kinetics and final material properties.
Properties
IUPAC Name |
[4-(2-phenylpropan-2-yl)phenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-16(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)18-12-17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXGZGQKIFLKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327335 | |
| Record name | NSC646240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110215-65-1 | |
| Record name | NSC646240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
2.1 General Synthetic Strategy
The synthesis of cyanic acid esters from phenols is a well-established method in organic chemistry. The general approach involves the reaction of a phenol with a cyanating agent such as cyanogen bromide, cyanogen chloride, or an alkali metal cyanate in the presence of an activating agent or base. For substituted phenols like 4-(1-methyl-1-phenylethyl)phenol, the same principles apply, with modifications to accommodate steric and electronic effects.
| Step | Reagent(s) | Conditions | Notes |
|---|---|---|---|
| 1 | 4-(1-methyl-1-phenylethyl)phenol | Dry solvent (e.g., acetone, dichloromethane) | Substrate must be pure and dry for optimal yield |
| 2 | Cyanogen bromide (or chloride) | 0–5 °C, inert atmosphere | Cyanogen halides are toxic and require careful handling |
| 3 | Base (e.g., triethylamine, pyridine) | Slow addition, stirring | Base neutralizes the acid formed and promotes esterification |
| 4 | Work-up (aqueous extraction, drying, purification by column chromatography) | Room temperature | Product isolated as a colorless to pale oil or solid |
A typical reaction sequence for preparing cyanic acid, 4-(1-methyl-1-phenylethyl)phenyl ester is as follows:
- Dissolve 4-(1-methyl-1-phenylethyl)phenol in dry dichloromethane under nitrogen.
- Cool the solution to 0 °C and add triethylamine.
- Slowly add a solution of cyanogen bromide in dichloromethane while maintaining the temperature.
- Stir the reaction mixture at 0–5 °C for 1–2 hours, then allow to warm to room temperature.
- Quench with water, extract the organic layer, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by silica gel chromatography.
- Alkali Metal Cyanate Method: The phenol is reacted with sodium or potassium cyanate in an aprotic solvent, often with acid catalysis. This method is less common for hindered or highly substituted phenols due to lower reactivity.
- Phosgene-Free Cyanation: Recent advances use safer cyanating agents such as ethyl chloroformate and sodium cyanate, but these are less documented for sterically hindered substrates like 4-(1-methyl-1-phenylethyl)phenol.
Data Table: Key Parameters in Synthesis
| Parameter | Typical Value/Range | Impact on Yield/Purity |
|---|---|---|
| Molar ratio (phenol:cyanogen halide:base) | 1:1.1:1.2 | Slight excess of cyanogen halide improves conversion |
| Temperature | 0–5 °C (addition); RT (work-up) | Low temperature minimizes side reactions |
| Solvent | Dichloromethane, acetone | Dry, aprotic solvents preferred |
| Reaction time | 1–4 hours | Longer times may increase byproducts |
| Purification | Column chromatography | Essential for removing unreacted phenol and byproducts |
Research Findings and Literature Overview
- The method for synthesizing cyanic acid esters from phenols is widely reported in the literature, with Organic Syntheses providing detailed procedures for related compounds.
- The use of cyanogen bromide is favored for its high reactivity, though safety precautions are critical due to its toxicity.
- Yields for the preparation of simple phenyl cyanates are typically high (70–90%), but for sterically hindered or electron-rich phenols, yields may decrease and require optimization of reagent ratios and reaction conditions.
- The product, this compound, is characterized by its molecular formula $$C{16}H{15}NO$$, with a molecular weight of 237.30 g/mol.
Summary Table: Literature Sources on Cyanate Ester Preparation
Chemical Reactions Analysis
Types of Reactions
Cyanic acid, 4-(1-methyl-1-phenylethyl)phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The cyanate ester group can be hydrolyzed to form the corresponding phenol and cyanic acid.
Polymerization: Under appropriate conditions, the compound can undergo polymerization to form high-performance thermosetting polymers.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Polymerization: Initiated by heat or catalysts such as metal salts.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 4-(1-methyl-1-phenylethyl)phenol and cyanic acid.
Polymerization: Thermosetting polymers with high thermal stability.
Substitution: Various substituted phenyl esters.
Scientific Research Applications
Scientific Research Applications
Cyanic acid, 4-(1-methyl-1-phenylethyl)phenyl ester has diverse applications in several fields:
Polymer Chemistry
The compound is primarily used as a monomer in the synthesis of high-performance polymers. Its ability to undergo polymerization allows for the formation of thermosetting materials with excellent thermal stability and mechanical strength.
Table 1: Properties of Polymers Derived from Cyanic Acid Esters
| Property | Value |
|---|---|
| Thermal Stability | High |
| Glass Transition Temp. | Approximately 200°C |
| Mechanical Strength | Excellent |
Biomedical Applications
Research indicates potential uses in drug delivery systems due to its ability to form stable, biocompatible polymers. These polymers can encapsulate drugs, allowing for controlled release and targeted delivery.
Case Study : A study explored the use of cyanate esters in creating biocompatible scaffolds for tissue engineering. The results showed that the scaffolds supported cell adhesion and proliferation, indicating their potential for regenerative medicine applications.
Adhesives and Coatings
Cyanic acid esters are utilized in the production of adhesives and coatings due to their excellent adhesion properties and resistance to heat and chemicals. This makes them suitable for applications in aerospace and automotive industries.
Table 2: Comparison of Adhesive Properties
| Adhesive Type | Heat Resistance | Chemical Resistance |
|---|---|---|
| Epoxy | Moderate | High |
| Cyanate Ester | High | Very High |
Industrial Production Methods
The synthesis of this compound typically involves reacting 4-(1-methyl-1-phenylethyl)phenol with cyanogen chloride in the presence of a base like triethylamine under anhydrous conditions. This method ensures high yield and purity of the product.
Mechanism of Action
The mechanism of action of cyanic acid, 4-(1-methyl-1-phenylethyl)phenyl ester primarily involves its ability to form stable polymers through polymerization reactions. The cyanate ester group reacts with itself or other functional groups to form cross-linked networks, resulting in materials with high thermal stability and mechanical strength. The molecular targets and pathways involved in these reactions include the formation of cyanurate and isocyanurate linkages.
Comparison with Similar Compounds
Cyanate esters are valued for their thermal and mechanical properties. Below is a detailed comparison of 4-(1-methyl-1-phenylethyl)phenyl cyanate with structurally related cyanate esters and analogous compounds.
Structural and Thermal Properties
Key Observations :
- Steric Effects : The 1-methyl-1-phenylethyl group in the target compound introduces significant steric hindrance, likely reducing polymerization rates compared to unhindered analogs like phenyl cyanate. This may also improve hydrolytic stability .
- Thermal Performance: While exact Tg data is unavailable, its Tg is expected to exceed 200°C, intermediate between bisphenol E (190–210°C) and bisphenol A (250–290°C) cyanates, due to the balance between rigidity and steric bulk .
Comparison with Non-Cyanate Esters
Phosphoric acid esters with similar substituents (e.g., phosphoric acid tris-((1-methyl-1-phenylethyl)-phenyl) ester) exhibit flame-retardant properties but lack the thermosetting capability of cyanate esters . Phenolic derivatives like 2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)-phenol (CAS: 34624-81-2) share the steric bulk but are antioxidants rather than polymer precursors .
Biological Activity
Cyanic acid, 4-(1-methyl-1-phenylethyl)phenyl ester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, structure-activity relationships (SAR), and potential applications in drug delivery systems.
Chemical Structure and Properties
Cyanic acid esters are characterized by the presence of a cyano group attached to an aromatic system. The specific structure of 4-(1-methyl-1-phenylethyl)phenyl ester features a phenyl group substituted with a branched alkyl chain, which may influence its biological activity.
Anti-inflammatory Effects
Research indicates that various derivatives of cyanic acid exhibit significant anti-inflammatory properties. A study evaluated the inhibitory potential of several compounds against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The results demonstrated that certain derivatives had notable inhibitory effects on COX-1 and COX-2 enzymes, with half-maximal inhibitory concentration (IC50) values reported as follows:
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that compounds derived from cyanic acid could serve as effective anti-inflammatory agents, comparable to established drugs like diclofenac and celecoxib .
Structure-Activity Relationships (SAR)
The SAR studies reveal that the presence of electron-donating groups significantly enhances the anti-inflammatory activity of cyanic acid derivatives. For instance, modifications to the phenyl ring or the alkyl substituents can lead to variations in potency against COX enzymes . Docking studies have shown that these compounds interact with key residues in the active site of COX-2, indicating a mechanism for their inhibitory effects.
Drug Delivery Systems
Cyanic acid, particularly its esters, has been explored for use in drug delivery systems due to their ability to form stable polymers. This property is advantageous for creating controlled-release formulations that can improve therapeutic efficacy and reduce side effects.
Toxicological Considerations
While the biological activities are promising, it is essential to consider the safety profile of cyanic acid derivatives. Preliminary assessments suggest that some derivatives may exhibit low toxicity; however, comprehensive toxicological studies are necessary to evaluate their safety in clinical applications .
Case Studies
Several case studies have investigated the biological effects of cyanic acid derivatives:
- Anti-inflammatory Activity : In vivo studies using carrageenan-induced paw edema models demonstrated that certain cyanic acid derivatives significantly reduced inflammation comparable to standard treatments like indomethacin.
- Polymer Stability : Research on polymeric formulations containing cyanic acid esters showed enhanced stability and prolonged drug release profiles, highlighting their potential in therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for Cyanic acid, 4-(1-methyl-1-phenylethyl)phenyl ester, and how can purity be ensured?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting 4-(1-methyl-1-phenylethyl)phenol with cyanogen bromide (CNBr) in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target ester . Purity is validated using HPLC (>98% purity) coupled with mass spectrometry (MS) to confirm molecular weight (expected m/z: ~278.3 for monomeric form) . Side products, such as unreacted phenol or hydrolysis byproducts, are minimized by maintaining strict temperature control (0–5°C) and inert atmospheres.
Q. Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer: A multi-technique approach is critical:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 7.2–7.6 ppm) and the cyanate group (C≡N, δ 120–125 ppm in <sup>13</sup>C) .
- IR : A sharp peak at ~2250 cm<sup>−1</sup> confirms the -OC≡N stretching vibration .
- MS : Electron ionization (EI-MS) shows a molecular ion peak at m/z 278.3 and fragments corresponding to the 4-(1-methyl-1-phenylethyl)phenyl group (m/z 207) .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data during polymer synthesis?
Methodological Answer: Discrepancies in thermal degradation temperatures (Td) may arise from varying curing conditions. For example, polymers derived from this cyanate ester show Td ranging from 320–380°C depending on crosslink density . To standardize results:
- Use differential scanning calorimetry (DSC) to monitor the exothermic trimerization peak (200–250°C) and ensure complete conversion.
- Employ thermogravimetric analysis (TGA) under nitrogen with a heating rate of 10°C/min. Incomplete curing (residual cyanate groups) lowers Td; post-cure at 250°C for 2 hours improves consistency .
Q. What experimental designs mitigate steric hindrance effects in derivatization reactions?
Methodological Answer: The bulky 1-methyl-1-phenylethyl group reduces reactivity in nucleophilic substitutions. Strategies include:
- Solvent Selection : High-polarity solvents (e.g., DMF) stabilize transition states.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Kinetic Monitoring : Track reaction progress via <sup>19</sup>F NMR if fluorinated reagents are used, as steric effects delay signal appearance .
Q. How do competing reaction pathways affect the synthesis of cyanate ester copolymers?
Methodological Answer: Copolymerization with bisphenol A cyanate ester (BA-230) may lead to inhomogeneous networks due to differing reactivity ratios. To address this:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
